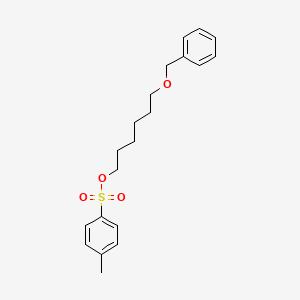

OTs-C6-OBn

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

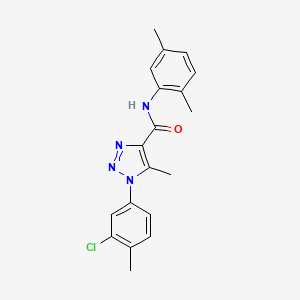

OTs-C6-OBn is an alkyl chain-based PROTAC linker . It can be used in the synthesis of PROTAC SGK3 degrader-1 .

Synthesis Analysis

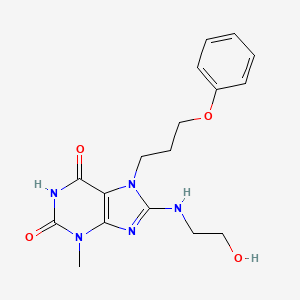

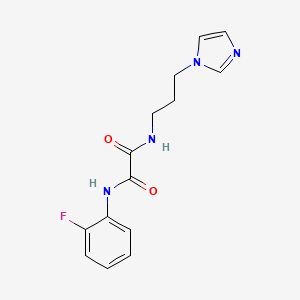

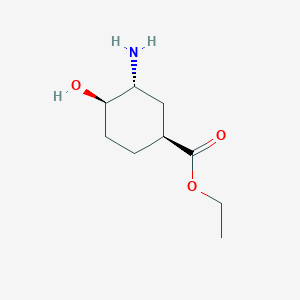

OTs-C6-OBn is used in the synthesis of PROTAC SGK3 degrader-1 . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

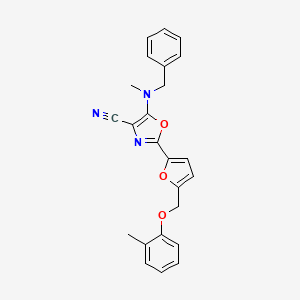

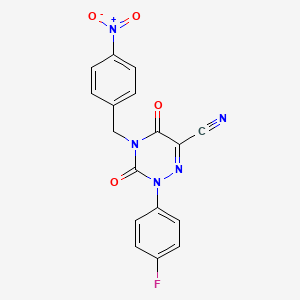

The molecular weight of OTs-C6-OBn is 362.48 . Its formula is C20H26O4S . The SMILES representation is O=S(C1=CC=C©C=C1)(OCCCCCCOCC2=CC=CC=C2)=O .Chemical Reactions Analysis

As a PROTAC linker, OTs-C6-OBn is involved in the formation of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

OTs-C6-OBn is a liquid that appears colorless to light yellow . It is soluble in DMSO at 100 mg/mL .Applications De Recherche Scientifique

Optical Tweezers in Cell Manipulation and Analysis

“OTs-C6-OBn” could potentially be used in the field of cytology, specifically in the manipulation and analysis of cells using optical tweezers . Optical tweezers, which generate a variety of fascinating beam patterns, allow biologists to uncover the natural secrets of human life at the single-cell level . They play an irreplaceable role in various aspects of cytology, including chromatin analysis, blood diagnosis, cytoskeletal adjustment, intercellular adhesion, single-molecule assessment, and in vitro reconstruction .

PROTAC Linker

“OTs-C6-OBn” is a PROTAC linker, composed of alkyl chains . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . “OTs-C6-OBn” can be used to synthesize a range of PROTACs .

Studies of Red Blood Cells

Optical tweezers have been used in studies of red blood cells . Given the potential use of “OTs-C6-OBn” in optical tweezers, it could be used in such studies to provide novel experimental designs and spur potential new applications .

Materials Science

“OTs-C6-OBn” could potentially be used in the field of materials science. The compound could be used in the development of biomedical materials, electronic materials, and energy materials.

Nonlinear Optical Property Studies

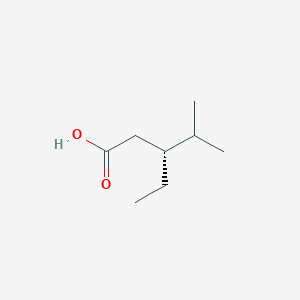

The compound “6-phenylmethoxyhexyl 4-methylbenzenesulfonate” has been used in the synthesis, crystal structure, and nonlinear optical property studies . Nonlinear optical properties are crucial for the development of photonics .

Chemical Engineering and Technology

Given its chemical properties, “OTs-C6-OBn” could potentially be used in the field of chemical engineering and technology . It could be used in the development of new chemical processes or in the optimization of existing ones .

Mécanisme D'action

The mechanism of action of OTs-C6-OBn involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-phenylmethoxyhexyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4S/c1-18-11-13-20(14-12-18)25(21,22)24-16-8-3-2-7-15-23-17-19-9-5-4-6-10-19/h4-6,9-14H,2-3,7-8,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUMHKDBEGSVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCOCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

OTs-C6-OBn | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2833606.png)

![2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2833608.png)

![(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2833611.png)

![1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2833626.png)

![2-methyl-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide](/img/structure/B2833628.png)